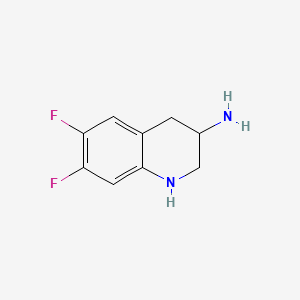
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-amine is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of 4,5-difluoro-2-nitrobenzoic acid as a starting material, which undergoes reductive cyclization in basic media in the presence of sodium borohydride . Another approach includes the reaction of anthranilic acid derivatives with various reagents to form the desired quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave irradiation to enhance reaction rates and yields. For example, a reaction involving 2-chloro-1-methylpyridinium iodide and tri-n-butylamine in dichloromethane at elevated temperatures can be employed .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution of fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials, including liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes. The fluorine atoms enhance the compound’s ability to bind to these targets, thereby inhibiting their activity. This can lead to various therapeutic effects, including antibacterial and antineoplastic activities .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one
- 2,3,4-Trichloro-6,7-difluoroquinolone
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Uniqueness
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of two fluorine atoms at positions 6 and 7 enhances its reactivity and potential therapeutic applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H10F2N2 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-amine |
InChI |
InChI=1S/C9H10F2N2/c10-7-2-5-1-6(12)4-13-9(5)3-8(7)11/h2-3,6,13H,1,4,12H2 |
Clave InChI |
PKXZPWUCQJMLHN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC2=CC(=C(C=C21)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


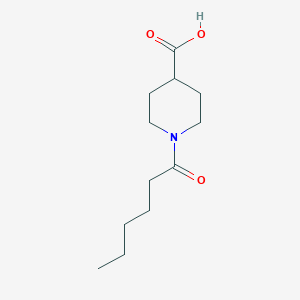
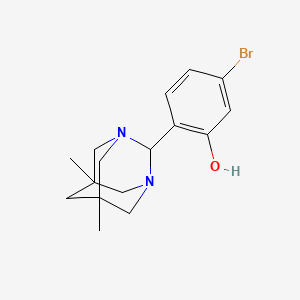
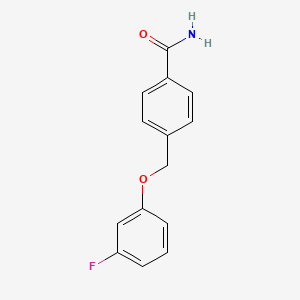

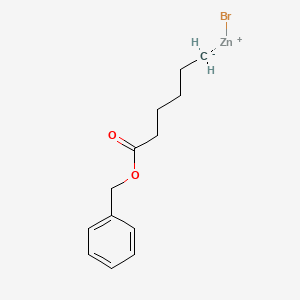
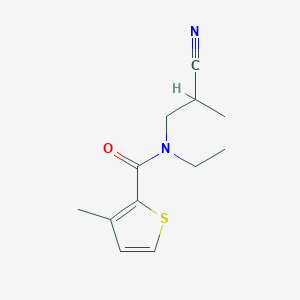
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)

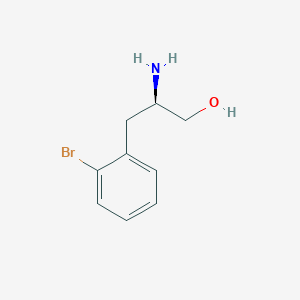
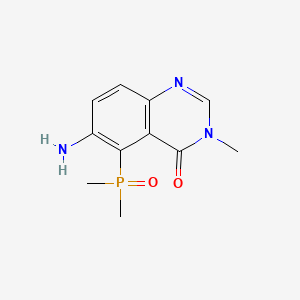
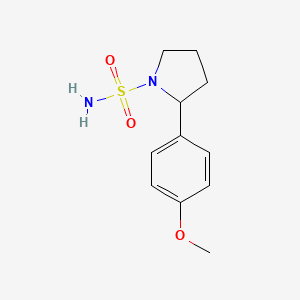
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
